![molecular formula C5H9F3O2S B1531308 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol CAS No. 1343386-93-5](/img/structure/B1531308.png)
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol
Vue d'ensemble
Description
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol, also known as trifluoromethanesulfonate (TFMS), is an organic compound and a member of the sulfonate family. It has a wide range of applications in the fields of chemistry, biology, and medicine. It has been used to synthesize a variety of compounds, including drugs, and has been investigated for its potential therapeutic effects.
Applications De Recherche Scientifique
Stereocontrolled Access and Chemical Transformations
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol and its derivatives play a pivotal role in the stereocontrolled synthesis of complex molecules. For instance, the compound has been used for the highly stereocontrolled access to 1,1,1-trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution. The resolved alcohol serves as a precursor for further chemical transformations, including the synthesis of latent 1,1,1-trifluoro-2,3-epoxypropane via sulfonium salt formation, showcasing its versatility in organic synthesis and material science applications (Shimizu, Sugiyama, & Fujisawa, 1996).
Electrophilic Trifluoromethylthiolation
The compound's structural framework is instrumental in the development of novel electrophilic reagents for trifluoromethylthiolation. This process is crucial for introducing the trifluoromethylthio group (CF3S-) into molecules, significantly enhancing their lipophilicity and electron-withdrawing properties. These attributes are beneficial for improving cell-membrane permeability and chemical stability of drug molecules. Innovations in this area have led to the creation of highly reactive trifluoromethylthiolating agents that enable the late-stage functionalization of drug molecules, underscoring the compound's importance in pharmaceutical research and development (Shao, Xu, Lu, & Shen, 2015).
Fluorinated Compounds in Drug Discovery
The unique properties of fluorinated compounds, such as enhanced membrane permeability and bioavailability, make the synthesis and functionalization of such molecules a key area of research. This compound and its derivatives contribute to the development of methodologies for introducing fluorinated groups into organic molecules. This research is pivotal in discovering new drugs with improved pharmacological profiles, highlighting the compound's significance in medicinal chemistry (Umemoto, Singh, Xu, & Saito, 2010).
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-(2-hydroxyethylsulfanyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2S/c6-5(7,8)4(10)3-11-2-1-9/h4,9-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVLRFFFOACYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



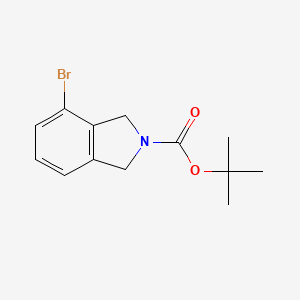
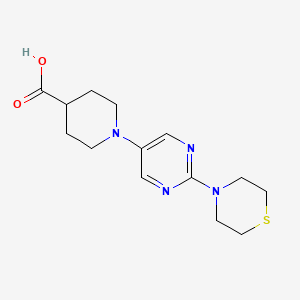
![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)
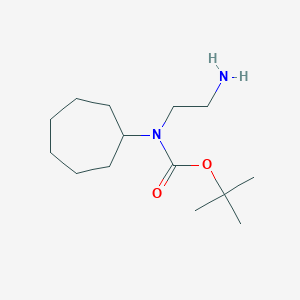

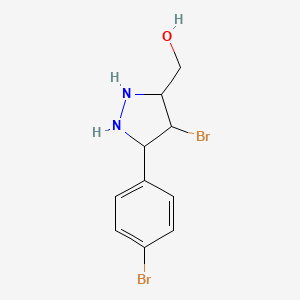
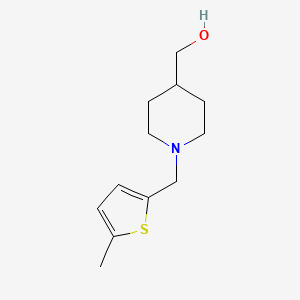
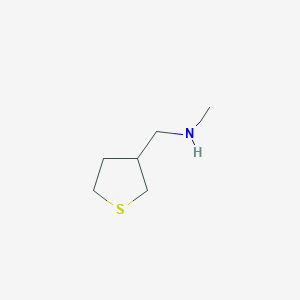

![2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol](/img/structure/B1531240.png)
![2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B1531241.png)
![1-{[(2-Methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531244.png)
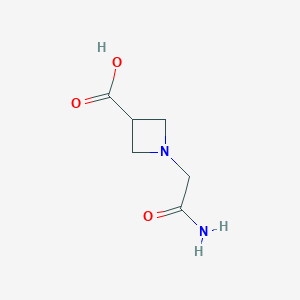
![1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1531248.png)